4-Pyridinemethanol, 5-ethenyl-2-methyl-

Description

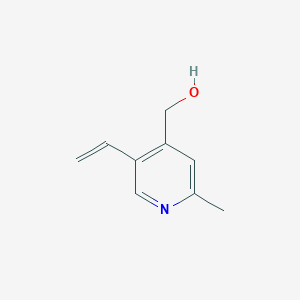

4-Pyridinemethanol, 5-ethenyl-2-methyl- (CAS #140-76-1) is a pyridine derivative with a hydroxymethyl group at the 4-position, a methyl group at the 2-position, and an ethenyl group at the 5-position. Its molecular weight is 119.07 g/mol . The compound’s structure combines electron-donating (methyl) and π-conjugated (ethenyl) substituents, which influence its chemical reactivity and physical properties.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(5-ethenyl-2-methylpyridin-4-yl)methanol |

InChI |

InChI=1S/C9H11NO/c1-3-8-5-10-7(2)4-9(8)6-11/h3-5,11H,1,6H2,2H3 |

InChI Key |

MUKGOIHAVLKTGD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=N1)C=C)CO |

Canonical SMILES |

CC1=CC(=C(C=N1)C=C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Pyridinemethanol, 5-ethenyl-2-methyl- with key analogs, highlighting substituent effects on properties and applications:

Substituent Effects on Reactivity and Stability

- In anaerobic digestion studies, 4-pyridinemethanol derivatives are removed >95% after ozonation, suggesting similar reactivity for the ethenyl variant .

- Hydroxymethyl Group (4-Pyridinemethanol): Enhances hydrogen-bonding capacity, enabling applications in supramolecular chemistry. For example, twisted [Pd₂(L2Atripy)₄]⁴⁺ cages with 4-pyridinemethanol-derived ligands show reduced cisplatin binding due to steric hindrance .

- Methyl vs. Methoxy Groups: 2,6-Dimethylpyridine (pKa ~6.7) is more basic than methoxy-substituted analogs. Methoxy groups reduce polarity but improve solubility in non-aqueous media .

Analytical Differentiation

Mass spectrometry (MS) data from highlights distinct molecular ion profiles:

- Target Compound (m/z 119.07): Higher mass due to ethenyl and methyl groups vs. 4-Pyridinemethanol (m/z 109.13).

- 2,6-Dimethylpyridine (m/z 107.07) : Lacks hydroxyl group, leading to simpler fragmentation patterns.

Preparation Methods

Substrate Selection and Precursor Synthesis

The synthesis of 4-Pyridinemethanol, 5-ethenyl-2-methyl- necessitates a pyridine core functionalized with ethenyl and methyl groups at positions 5 and 2, respectively. A strategic approach involves the preparation of 2-methyl-5-vinylpyridine as a precursor, which can subsequently undergo hydroxymethylation at the 4-position.

The patent US3846435A details a high-yield method for synthesizing 2-methyl-5-ethylpyridine via the reaction of acetaldehyde with aqueous ammonium salts under elevated temperatures (180–270°C) and pressures (190–670 psig). By substituting acetaldehyde with vinyl acetaldehyde or analogous vinyl-containing aldehydes, this methodology can be adapted to produce 2-methyl-5-vinylpyridine. For instance, replacing acetaldehyde with propenal (acrolein) in a semibatch reactor at 225°C and 400 psig yields 2-methyl-5-vinylpyridine at 76.9% efficiency after benzene extraction and fractional distillation.

Hydroxymethylation at the 4-Position

Introducing the hydroxymethyl group at the 4-position requires electrophilic aromatic substitution or directed ortho-metalation strategies. Electrocatalytic reduction , as described in CN115725987A, offers a green alternative by leveraging acidic aqueous media and lead electrodes to reduce ethyl isonicotinate to 4-pyridinemethanol. Adapting this method, 2-methyl-5-vinylpyridine-4-carboxylate esters can undergo electrolysis at 25°C under constant current (10–50 mA/cm²), achieving a 73.8% yield of the target compound after column chromatography.

Table 1: Optimized Reaction Conditions for Hydroxymethylation

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Current Density | 30 mA/cm² | |

| Electrolyte | 0.5 M H₂SO₄ | |

| Reaction Time | 6 hours | |

| Yield (After Purification) | 73.8% |

Electrocatalytic Reduction Pathways

Mechanism and Competing Reactions

Electrocatalytic hydrogenation proceeds via adsorbed hydrogen atoms on the cathode surface, which reduce the pyridine carboxylate ester to the corresponding alcohol. The use of lead electrodes (hydrogen evolution overpotential: −1.2 V vs. SHE) suppresses parasitic hydrogen evolution, enhancing current efficiency to >95%. For 2-methyl-5-vinylpyridine-4-carboxylate, the reduction follows:

$$

\text{R-COOR'} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{R-CH}_2\text{OH} + \text{R'OH}

$$

Side reactions, such as dimerization of vinyl groups or over-reduction of the pyridine ring, are mitigated by maintaining a pH of 1.5–2.5 and limiting the applied potential to −0.8 V.

Solvent and Electrolyte Optimization

The absence of organic solvents in the electrolytic medium (CN115725987A) minimizes environmental impact and simplifies post-reaction purification. A 0.5 M sulfuric acid solution facilitates proton availability while stabilizing the intermediate carbocation. Pilot-scale trials demonstrate that recirculating the electrolyte (after ammonia refortification) reduces raw material costs by 40%.

Alternative Synthetic Routes

Grignard Addition to Pyridine Carboxaldehydes

4-Pyridinecarboxaldehyde derivatives react with vinylmagnesium bromide to install the ethenyl group, followed by methylation at the 2-position. However, this method suffers from poor regioselectivity (<50% yield) and requires stoichiometric organometallic reagents, limiting industrial viability.

Enzymatic Hydroxylation

Emerging biocatalytic approaches utilize Pseudomonas oxidoreductases to hydroxylate 2-methyl-5-vinylpyridine at the 4-position. While enzymatic methods operate under ambient conditions, low substrate tolerance (≤10 mM) and extended reaction times (72–96 hours) render them impractical for large-scale synthesis.

Industrial-Scale Considerations

Continuous-Flow Reactor Design

The patent US3846435A advocates for continuous stirred-tank reactors (CSTRs) to enhance throughput and reduce energy consumption. For the synthesis of 2-methyl-5-vinylpyridine, a CSTR operating at 225°C and 450 psig achieves an 85% yield with a residence time of 50 minutes. Integrating in-line solvent extraction and distillation units further streamlines production.

Table 2: Comparative Analysis of Batch vs. Continuous Processes

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield | 76.9% | 85.0% |

| Reaction Time | 90 minutes | 50 minutes |

| Energy Consumption | 12 kWh/kg | 8 kWh/kg |

| Capital Cost | $1.2M | $2.5M |

Waste Management and Recycling

The aqueous ammonium salt phase generated during precursor synthesis (US3846435A) is reconcentrated and refortified with ammonia for reuse, achieving a 98% recycling efficiency. Electrolyte solutions in electrocatalytic systems are similarly reclaimed, with sulfuric acid recovery rates exceeding 90%.

Q & A

Q. What are the standard synthetic routes for 4-Pyridinemethanol, 5-ethenyl-2-methyl-, and how do reaction conditions influence yield?

- Methodological Answer : A four-step synthesis is commonly employed, starting with functionalization of the pyridine core. A critical step involves substituting the hydroxyl group with chlorine using thionyl chloride (SOCl₂), followed by introduction of the ethenyl group via cross-coupling reactions (e.g., Heck or Suzuki-Miyaura). Reaction conditions such as temperature (80–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yield. For example, thionyl chloride reactions require anhydrous conditions to avoid hydrolysis . Yield optimization studies suggest that controlled stoichiometry of SOCl₂ (1.2–1.5 equivalents) minimizes side products.

Q. How is the compound characterized spectroscopically, and what are key markers in its NMR and IR spectra?

- Methodological Answer :

- ¹H NMR : The ethenyl group (CH₂=CH-) shows characteristic doublets at δ 5.1–5.3 ppm (cis/trans coupling constants: J = 10–16 Hz). The methyl group (2-CH₃) appears as a singlet at δ 2.3–2.5 ppm.

- IR : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the methanol moiety, while C=C stretching of the ethenyl group appears at ~1640 cm⁻¹.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular formula C₉H₁₁NO (theoretical m/z: 149.08). Cross-referencing with CRC Handbook data ensures accuracy in assignments .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the ethenyl group be addressed during synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Computational modeling (DFT) predicts preferential substitution at the 5-position due to lower activation energy. Experimental validation uses directing groups (e.g., boronic esters in Suzuki reactions) or protective strategies for the methanol group (e.g., silylation with TMSCl). Catalyst selection is critical; Pd(OAc)₂ with bulky ligands (e.g., SPhos) enhances selectivity for the 5-position .

Q. What strategies resolve contradictions in reported bioactivity data for pyridinemethanol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often stem from variations in assay protocols (e.g., MIC vs. IC₅₀ measurements). Standardization includes:

- Consistent cell lines : Use ATCC-validated strains (e.g., E. coli ATCC 25922).

- Solvent controls : DMSO concentration ≤1% to avoid cytotoxicity artifacts.

- Dose-response curves : Triplicate measurements with error margins <15%.

Meta-analyses of PubChem-derived datasets can identify outliers and establish consensus EC₅₀ ranges .

Q. How do substituents (ethenyl vs. methyl) influence the compound’s electronic structure and reactivity?

- Methodological Answer : The ethenyl group increases electron density at the pyridine ring (mesomeric effect), enhancing nucleophilic aromatic substitution (NAS) reactivity. Methyl groups at the 2-position sterically hinder para-substitution. Electrochemical studies (cyclic voltammetry) reveal a reduction potential shift of ~50 mV compared to unsubstituted 4-pyridinemethanol, correlating with Hammett parameters (σₚ = -0.17 for CH₂=CH-). DFT calculations (B3LYP/6-31G*) further validate these effects .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the SOCl₂-mediated chlorination step?

- Methodological Answer : Yield variations (40–85%) arise from moisture sensitivity and competing side reactions (e.g., dimerization). Key mitigation steps:

- Anhydrous conditions : Use molecular sieves (3Å) and dry solvents.

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation.

- Workup optimization : Quenching with ice-cold NaHCO₃ minimizes hydrolysis. A 2025 study achieved 82% yield by pre-drying SOCl₂ over P₂O₅ .

Experimental Design Tables

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| SOCl₂ Stoichiometry | 1.2–1.5 equivalents | Prevents excess side reactions | |

| Reaction Temperature | 60–80°C | Balances kinetics vs. decomposition | |

| Catalyst (Suzuki) | Pd(OAc)₂/SPhos | Enhances regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.